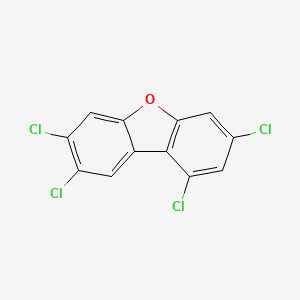

1,3,7,8-Tetrachlorodibenzofuran

Beschreibung

Eigenschaften

IUPAC Name |

1,3,7,8-tetrachlorodibenzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Cl4O/c13-5-1-9(16)12-6-3-7(14)8(15)4-10(6)17-11(12)2-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSXDVUGDFSYXTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1OC3=CC(=C(C=C32)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Cl4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20205752 | |

| Record name | 1,3,7,8-Tetrachlorodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20205752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57117-35-8 | |

| Record name | 1,3,7,8-Tetrachlorodibenzofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057117358 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,7,8-Tetrachlorodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20205752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,7,8-TETRACHLORODIBENZOFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PNA8S2U51O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Dynamics and Global Distribution of 1,3,7,8 Tetrachlorodibenzofuran

Environmental Occurrence and Reservoirs

Due to its persistence and resistance to degradation, 1,3,7,8-TCDF is found in various environmental compartments globally. ontosight.ai

1,3,7,8-TCDF is released into the atmosphere primarily through emissions from waste incineration, fires involving polychlorinated biphenyls (PCBs), and as a byproduct of industrial processes like pulp bleaching. wikipedia.org In the atmosphere, it can exist in both vapor and particulate phases. wikipedia.org This dual state facilitates its long-range transport and subsequent deposition onto soil and water bodies. wikipedia.org The estimated atmospheric half-life of TCDF is approximately 60 days. wikipedia.org Studies have indicated that the nitrate (B79036) radical (NO₃) can play a role in the atmospheric degradation of 2,3,7,8-tetrachlorinated dibenzo-p-dioxins at night. osti.gov

The aquatic environment is a significant reservoir for 1,3,7,8-TCDF and other dioxin-like compounds.

Due to its low water solubility, 1,3,7,8-TCDF in the water column is predominantly associated with suspended particulate matter and organic colloids. epa.govbeyondpesticides.org Its concentration in the water column can vary, with higher levels found in more contaminated areas. waterquality.gov.au For instance, concentrations of dioxins and furans in cleaner aquatic sites have been reported to be between 1 and 5 pg/L, while more polluted sites can have concentrations up to 100 pg/L. waterquality.gov.au The estimated volatilization half-life of TCDD from the water column of a pond is 46 days; however, this increases significantly when adsorption to sediment is considered. epa.gov

The table below presents data on the toxicity of 1,3,7,8-TCDF to an aquatic organism.

| Species | Effect | Concentration (ng/L) |

| Rainbow trout (Oncorhynchus mykiss) | No Observed Effect Concentration (Survival) | 1.79 |

| Rainbow trout (Oncorhynchus mykiss) | No Observed Effect Concentration (Growth) | 0.41 |

| Rainbow trout (Oncorhynchus mykiss) | Bioconcentration Factor (28-day exposure) | 6,049 (at 0.41 ng/L) |

| Rainbow trout (Oncorhynchus mykiss) | Bioconcentration Factor (28-day exposure) | 2,455 (at 3.93 ng/L) |

| Data from a study on the chronic toxicity of 1,3,7,8-TCDF to rainbow trout. nm.gov |

Aquatic sediments are considered the ultimate environmental sink for 1,3,7,8-TCDF and other persistent organic pollutants. epa.gov Due to its hydrophobic nature, the compound readily partitions from the water column and accumulates in bottom sediments. epa.gov This accumulation has been documented in various studies. For example, the measured accumulation of 2,3,7,8-TCDD and 2,3,7,8-TCDF from sediments to marine invertebrates has been observed to be between 0.24 to 1.0 times the sediment concentration. epa.gov The biota-sediment accumulation factor (BSAF) for TCDD in fish has been found to range from 0.03 to 0.30. epa.gov

The following table shows the proportions of different dioxin congeners found in the sediments of the Parramatta River.

| Congener | Range (%) |

| TCDF | 0.25–0.47 |

| TCDD | 34–46 |

| 1,2,3,7,8-PeCDF | 0.04–0.06 |

| 2,3,4,7,8-PeCDF | 2.2–2.5 |

| 1,2,3,7,8-PeCDD | 3.4–8.1 |

| 1,2,3,4,7,8-HxCDF | 1.3–2 |

| 1,2,3,6,7,8-HxCDF | 0.4–0.5 |

| 2,3,4,6,7,8-HxCDF | 0.3–0.4 |

| Data from a study on dioxin-like compounds in marine sediments. nih.gov |

Soil acts as a major reservoir for 1,3,7,8-TCDF deposited from the atmosphere. wikipedia.org The compound binds tightly to soil organic matter, which limits its mobility and leaching into groundwater. epa.govresearchgate.net Studies have shown that TCDD generally remains in the upper layers of the soil. epa.gov For instance, soil cores from a contaminated site showed that most of the TCDD was found in the top 15 cm of soil. epa.gov The persistence of TCDD in soil is high, with a reported half-life of around one year in laboratory experiments. oregonstate.edu However, some studies suggest that photodegradation on soil surfaces can be an important transformation process. epa.gov Widespread occurrence of 2,3,7,8-TCDD has been observed in urban soils, with concentrations typically ranging from 1-10 ng/kg, likely originating from local combustion sources. who.int

Global and Regional Distribution Patterns in Environmental Compartments

1,3,7,8-Tetrachlorodibenzofuran (1,3,7,8-TCDF) is a synthetic compound that is not intentionally produced but is formed as an unintended byproduct in various industrial processes. These processes include the manufacturing of certain chlorinated chemicals, the bleaching of wood pulp for paper production, and combustion processes such as waste incineration. nih.govontosight.ai As a result of these formation pathways, 1,3,7,8-TCDF and other dioxin-like compounds have become widespread in the environment. nih.govnih.gov

These compounds are found in virtually all environmental compartments, including the air, water, soil, and sediment. nih.gov Their distribution is extensive, with detections in both industrialized and remote regions, indicating their potential for long-range atmospheric transport. For instance, studies have detected 2,3,7,8-TCDF at background atmospheric monitoring stations, with some research suggesting that biomass burning in Southeast Asia can be a source of these compounds in the atmosphere of Taiwan. researchgate.net

In aquatic environments, 1,3,7,8-TCDF has been identified in the effluent from pulp and paper mills that use chlorine bleaching processes. epa.gov It has also been detected in suspended particulate matter in river systems. For example, a study on the Snake River in the northwestern United States found 2,3,7,8-TCDF present in suspended particulate matter. henrys-law.org In a study of the lower Fox River in Wisconsin, sediment concentrations of 2,3,7,8-tetrachlorodibenzofuran (B131793) (TCDF) ranged from 3 to 61 pg/g. epa.gov

The following table provides a summary of some reported concentrations of tetrachlorodibenzofurans in various environmental media. It is important to note that many studies focus on the more toxic 2,3,7,8-TCDF isomer or report on total TCDFs.

| Environmental Compartment | Location | Concentration | Isomer/Group | Reference |

|---|---|---|---|---|

| Atmosphere (TSP) | Mt. Lulin, Taiwan | Predominant species from 2014-2015, accounting for 16.0-19.6% of total PCDD/Fs | 2,3,7,8-TCDF | researchgate.net |

| River Water (Effluent) | Potlatch pulp mill, USA | 340 pg/L | 2,3,7,8-TCDF | henrys-law.org |

| Suspended Particulate Matter | Snake River, USA | 2.0 pg/g | 2,3,7,8-TCDF | henrys-law.org |

| Sediment | Lower Fox River, Wisconsin, USA | 3 to 61 pg/g (dry weight) | TCDF | epa.gov |

Environmental Fate and Transport Mechanisms

The environmental behavior of this compound is governed by its chemical and physical properties, which dictate its persistence, how it moves between different environmental compartments, and its ultimate fate.

Persistence and Environmental Stability

1,3,7,8-TCDF is a highly stable and persistent compound, resistant to degradation in the environment. ontosight.ai Its persistence is a key factor in its widespread distribution and potential for bioaccumulation. The stability of this compound means that once released, it can remain in the environment for extended periods.

Several processes contribute to the breakdown of 1,3,7,8-TCDF, albeit slowly. Photolysis, or degradation by sunlight, is considered a significant process for this compound, particularly in aquatic environments and on surfaces. The photolysis half-life of 2,3,7,8-TCDF in natural waters has been reported to range from 5.9 hours to 1.2 days. nih.gov On soil surfaces, photodegradation can also occur, though it is limited to the depth of light penetration. epa.gov An estimated half-life for TCDF in soil and the atmosphere is around 60 days. wikipedia.org

Biodegradation of 1,3,7,8-TCDF is generally considered to be a slow process. While some microorganisms may be capable of degrading this compound, the rates are typically low, especially under aerobic conditions. nih.gov

The following table summarizes available data on the environmental half-life of tetrachlorodibenzofurans.

| Environmental Compartment | Degradation Process | Half-Life | Isomer/Group | Reference |

|---|---|---|---|---|

| Natural Water | Photolysis | 5.9 hours - 1.2 days | 2,3,7,8-TCDF | nih.gov |

| Soil and Atmosphere | - | ~60 days (estimated) | TCDF | wikipedia.org |

Partitioning Behavior in Multi-compartment Systems

The movement of 1,3,7,8-TCDF between water, sediment, and soil is largely determined by its tendency to sorb to organic matter and its low solubility in water.

Sediment-Water Partitioning and Associated Organic Carbon

Due to its hydrophobic nature, 1,3,7,8-TCDF has a strong affinity for organic carbon present in sediments. This is quantified by the organic carbon-water (B12546825) partition coefficient (Koc). A high Koc value indicates a strong tendency for the chemical to bind to sediment rather than remain dissolved in the water column. Based on a log octanol-water partition coefficient (log Kow) of 6.53, the estimated Koc for 2,3,7,8-TCDF is approximately 85,000 L/kg. nih.gov This high value suggests that in aquatic systems, 1,3,7,8-TCDF will predominantly be found in the sediment, particularly in areas with high organic carbon content. The strong binding to sediment can act as a long-term reservoir for this compound in the environment.

Soil-Water Partitioning

Similar to its behavior in aquatic systems, 1,3,7,8-TCDF exhibits strong partitioning to the organic fraction of soil. The high estimated Koc value of 85,000 L/kg indicates that this compound is expected to be immobile in soil. nih.gov This means it is less likely to leach through the soil profile and contaminate groundwater. Instead, it will tend to remain in the upper soil layers where it can persist. Studies on the closely related 2,3,7,8-TCDD have shown that it remains predominantly in the upper 15 cm of soil even decades after deposition. epa.gov

Volatilization Processes from Water

Volatilization is the process by which a chemical transfers from a liquid phase to a gas phase. For 1,3,7,8-TCDF, this is an important environmental fate process from water surfaces. nih.gov The tendency of a chemical to volatilize from water is described by its Henry's Law constant. An estimated Henry's Law constant for 2,3,7,8-TCDF suggests that it is expected to volatilize from water. nih.gov

Photodegradation Kinetics in Aquatic Environments

Photodegradation, or the breakdown of compounds by light, is a significant process for the removal of chlorinated dibenzofurans from aquatic environments. However, the rate of this process is influenced by various factors, including the specific isomer, the presence of other substances in the water, and the intensity of sunlight.

Detailed research on the photodegradation kinetics specifically for the 1,3,7,8-TCDF isomer is limited. However, studies on the closely related and highly toxic 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (2,3,7,8-TCDD) and other TCDFs provide valuable insights into the expected behavior of 1,3,7,8-TCDF. In sunlit natural waters, the photolysis of 2,3,7,8-TCDD is expected to have a half-life ranging from approximately 3 days in summer to 16 days in winter. nih.gov The presence of organic matter in natural waters can accelerate this process through photosensitization.

Studies on 2,3,7,8-TCDD have shown that in the absence of a photocatalyst, the compound can be degraded by UV radiation, with the rate being dependent on the wavelength. For instance, under laboratory conditions, irradiation at 302 nm resulted in significant decomposition. mdpi.com The primary photodegradation pathway for these compounds is reductive dechlorination, where chlorine atoms are sequentially removed from the molecule.

| Irradiation Time (minutes) | Degradation (%) |

|---|---|

| 30 | 53 |

| 60 | 91 |

| 300 | 97-99 |

This table illustrates the enhanced photodegradation of 2,3,7,8-TCDD with a photocatalyst, showing a rapid decrease in its concentration over time when irradiated at 302 nm. mdpi.com

Resistance to Abiotic and Biotic Degradation in Aquatic Systems

This compound exhibits a high degree of resistance to both abiotic and biotic degradation processes in aquatic environments, contributing to its persistence.

Abiotic Degradation: Beyond photolysis, other abiotic degradation processes such as hydrolysis are generally not significant for TCDFs due to the stability of the carbon-chlorine and ether bonds. The strong binding of these compounds to organic matter in sediments and suspended particles further limits their availability for degradation. usda.gov Once sequestered in sediments, they are shielded from sunlight, effectively halting photodegradation. In a model aquatic environment, the half-life of 2,3,7,8-TCDD was estimated to be in the order of 600 days, with evaporation being a more significant mode of disappearance from the water column than degradation. nih.gov

| Degradation Process | Half-life/Rate | Environmental Compartment | Reference |

|---|---|---|---|

| Photolysis (Summer) | ~3 days | Surface Water | nih.gov |

| Photolysis (Winter) | ~16 days | Surface Water | nih.gov |

| Overall Fate | ~600 days | Model Aquatic System | nih.gov |

| Biotic Degradation | Slow | Sediment/Water | epa.govnih.gov |

This table summarizes the estimated degradation rates for 2,3,7,8-TCDD, highlighting its significant persistence in aquatic environments.

Bioaccumulation and Trophic Transfer of 1,3,7,8 Tetrachlorodibenzofuran in Ecological Systems

Mechanisms of Bioconcentration in Aquatic Biota

Bioconcentration is the process by which a chemical's concentration in an aquatic organism exceeds that in the surrounding water as a result of exposure. For hydrophobic compounds like PCDFs, this process is primarily driven by passive diffusion across respiratory surfaces (e.g., gills) and partitioning into the organism's lipid-rich tissues. clu-in.orgfao.org

Uptake Kinetics in Fish and Invertebrates

The uptake and elimination kinetics of PCDF congeners are critical determinants of their bioaccumulation potential. Studies on related compounds provide insight into the likely behavior of 1,3,7,8-TCDF.

In general, the uptake of PCDFs from water is a rapid process, while elimination is much slower, leading to net accumulation. The rate of elimination is highly dependent on the congener's structure. The 2,3,7,8-substituted PCDFs are selectively retained in tissues, especially the liver and fat, due to their reduced rate of biotransformation. nih.gov This resistance to metabolism is a key factor in their high bioaccumulation potential. Conversely, congeners lacking the 2,3,7,8-chlorine pattern are generally metabolized and eliminated more quickly. For instance, studies on brominated dibenzofurans showed that a non-2,3,7,8-substituted congener was poorly retained in the liver and eliminated rapidly compared to its 2,3,7,8-substituted counterparts. nih.gov This suggests that 1,3,7,8-TCDF, which lacks the full 2,3,7,8-substitution, would be eliminated more rapidly than 2,3,7,8-TCDF.

Invertebrates also play a crucial role in the uptake of these compounds from sediment and water. Studies on the polychaete worm Hediste diversicolor showed a preferential accumulation of less chlorinated PCDFs, including 2,3,7,8-TCDF, over more highly chlorinated congeners. frontiersin.org The elimination process in polychaetes can involve a rapid initial phase, attributed to clearing gut contents, and a slower second phase of depuration from body tissues. frontiersin.org Some research suggests that more hydrophobic and highly chlorinated congeners may be eliminated quickly by polychaetes, possibly due to low assimilation efficiency. frontiersin.org

Bioconcentration Factors (BCFs) and Accumulation Studies

The bioconcentration factor (BCF) is a key metric used to quantify the potential of a substance to accumulate in an organism from water. It is the ratio of the chemical concentration in the organism to the concentration in the water at a steady state. fao.org

Accumulation studies in invertebrates also highlight congener-specific differences. In the polychaete Hediste diversicolor, Biota-to-Sediment Accumulation Factors (BSAFs) were found to be highest for less chlorinated congeners like 2,3,7,8-TCDF and tended to decrease as the lipophilicity of the congener increased. frontiersin.org This indicates that tetrachlorinated congeners are readily accumulated from the environment, although the BSAF for 2,3,7,8-TCDF in this species was notably high compared to other polychaetes, suggesting species-specific accumulation abilities. frontiersin.org

| Parameter | Species | Compound | Value | Source |

| Bioconcentration Factor (BCF) | Rainbow Trout (Oncorhynchus mykiss) | 2,3,7,8-TCDF | 6,049 (at 0.41 ng/L exposure) | |

| Bioconcentration Factor (BCF) | Rainbow Trout (Oncorhynchus mykiss) | 2,3,7,8-TCDF | 2,455 (at 3.93 ng/L exposure) | |

| Lipid-Normalized BCF (ssBCF) | Fish (general) | 2,3,7,8-TCDD | ~1,000,000 | epa.gov |

| Biota-to-Sediment Accumulation Factor (BSAF) | Polychaete (Hediste diversicolor) | 2,3,7,8-TCDF | Up to 11.13 | frontiersin.org |

Biomagnification Across Trophic Levels

Biomagnification is the process whereby the concentration of a contaminant increases in organisms at successively higher levels in a food chain. This occurs when the chemical is persistent, bioaccumulated, and not easily metabolized or excreted.

Trophic Transfer Dynamics in Aquatic Food Webs

PCDFs are known to biomagnify in aquatic food webs. epa.gov The transfer efficiency from prey to predator is a critical factor. At higher trophic levels, such as in fish and fish-eating birds, there appears to be a selective retention of the planar, 2,3,7,8-substituted congeners. epa.gov This implies that compounds like 2,3,7,8-TCDF are more likely to biomagnify than isomers like 1,3,7,8-TCDF, which can be more readily metabolized. Studies of a river system in northern Canada found that food choice was a critical determinant in the food chain transfer of 2,3,7,8-TCDD and 2,3,7,8-TCDF. oup.comoup.com

Fish-Prey and Fish-Eating Bird Pathways

The transfer of PCDFs from fish to fish-eating birds represents a significant pathway for biomagnification. Studies conducted in Lake Ontario showed that biomagnification of the related compound 2,3,7,8-TCDD was significant between fish and fish-eating birds like herring gulls. epa.gov For instance, the logarithm of the biomagnification factor (BMF) from alewife (a prey fish) to herring gulls was 1.51 for 2,3,7,8-TCDD. epa.gov While biomagnification between fish and their immediate prey may not always be significant, the transfer to long-lived predators at the top of the food chain can lead to very high concentrations. epa.govepa.gov The specific diet of a bird species can influence the congener pattern observed in its tissues, reflecting the contaminant profile of its prey. usgs.gov

Zooplankton and Invertebrate Contributions

The base of the aquatic food web, including zooplankton and benthic invertebrates, is fundamental to the trophic transfer of contaminants. These organisms accumulate PCDFs from water and contaminated sediments, introducing them into the food chain. For some compounds, biomagnification may occur even at these lower trophic levels. BMFs greater than 1.0 may exist between some zooplankton species and their prey (e.g., phytoplankton), largely because invertebrates often lack the specific enzyme systems required to biotransform these compounds. epa.gov However, data from Lake Ontario suggested little to no biomagnification of 2,3,7,8-TCDD between zooplankton and the forage fish that consume them. epa.gov This lack of magnification is likely due to the ability of forage fish to metabolize and eliminate a portion of the ingested contaminants, a process that would be more efficient for non-2,3,7,8-substituted congeners like 1,3,7,8-TCDF. epa.gov

Biomagnification Factors (BMFs) and Trophic Magnification Factors (TMFs)

The potential for a chemical to biomagnify, or increase in concentration at successively higher levels in a food web, is a critical aspect of its environmental risk profile. This phenomenon is quantified using metrics such as the Biomagnification Factor (BMF) and the Trophic Magnification Factor (TMF). A BMF represents the ratio of a chemical's concentration in a predator to that in its prey, while a TMF is derived from the slope of the relationship between the log-transformed, lipid-normalized concentration of a chemical and the trophic level of various organisms within an entire food web. A TMF value greater than one is a strong indicator that a substance biomagnifies. nih.govnih.gov

For 1,3,7,8-Tetrachlorodibenzofuran (1,3,7,8-TCDF), studies have demonstrated its potential for trophic magnification. The TMF, considered a robust measure for assessing the biomagnification of chemicals already present in the environment, is calculated from the slope of a regression between the chemical concentration and the trophic level of organisms, often determined using stable nitrogen isotope ratios (δ15N). nih.gov Research in various aquatic food webs has established TMF values for 1,3,7,8-TCDF, indicating its propensity to accumulate in organisms at higher trophic levels.

| Study System | Trophic Magnification Factor (TMF) | 95% Confidence Interval | Reference |

| German Lake Food Web | 2.0 | 1.1 - 3.5 | researchgate.net |

This table is interactive. Click on headers to sort.

The TMF value of 2.0, with a confidence interval that does not include one, clearly indicates that 1,3,7,8-TCDF biomagnifies within this specific aquatic ecosystem. researchgate.net The process of biomagnification is significant for lipophilic compounds like 1,3,7,8-TCDF, which are not easily metabolized and are stored in the fatty tissues of organisms. As energy is transferred up the food chain, these persistent chemicals are passed along and become increasingly concentrated.

Influence of Species-Specific Metabolism on Trophic Magnification

The degree to which 1,3,7,8-TCDF magnifies in a food web is significantly influenced by the metabolic capabilities of the species within that web. The rate at which an organism can break down and excrete a contaminant—a process known as biotransformation—can counteract the tendency of the chemical to bioaccumulate.

Vertebrates, particularly fish, often possess metabolic enzyme systems, such as cytochrome P450, that can transform certain polychlorinated dibenzofurans (PCDFs). This metabolic activity can reduce the body burden of the chemical, thereby limiting its transfer to higher trophic levels. Consequently, BMFs in fish for some dioxin-like compounds can be close to 1.0, suggesting limited or no biomagnification from their prey. epa.gov In contrast, many invertebrate species lack or have less efficient biotransformation systems for these compounds. This metabolic limitation can lead to higher accumulation in invertebrates and BMFs greater than 1.0 when they are consumed by predators. epa.gov

Bioavailability in Environmental Matrices

Sediment Bioavailability to Benthic Organisms

Sediments often act as a major sink for persistent hydrophobic compounds like 1,3,7,8-TCDF in aquatic environments. epa.gov However, these sediment-bound contaminants are not inert and can be available for uptake by benthic (sediment-dwelling) organisms, thereby introducing the chemical into the aquatic food web. The bioavailability of a contaminant from sediment is influenced by various factors, including sediment properties (e.g., organic carbon content, particle size) and the biological traits of the organisms (e.g., feeding mode, behavior). taylorfrancis.com

The Biota-to-Sediment Accumulation Factor (BSAF) is a common metric used to quantify the bioavailability of sediment-associated contaminants. It relates the lipid-normalized concentration of a chemical in an organism to the organic-carbon-normalized concentration in the sediment. epa.gov

Research conducted in the Venice Lagoon, Italy, assessed the bioaccumulation of various PCDDs and PCDFs in the polychaete Hediste diversicolor. The study found that this benthic organism preferentially accumulated less chlorinated congeners, including 1,3,7,8-TCDF, compared to more chlorinated ones. frontiersin.org This was evidenced by a decreasing trend of BSAF values with the increasing lipophilicity of the congeners. frontiersin.org While the BSAFs for PCDFs were generally low compared to other organochlorine compounds, they nonetheless demonstrate that 1,3,7,8-TCDF in sediment is bioavailable to benthic life. frontiersin.org

| Compound | Log BSAF (Biota-to-Sediment Accumulation Factor) in Hediste diversicolor | Reference |

| 1,3,7,8-TCDF (as part of 2,3,7,8-TCDF) | ~ -0.5 to 0.0 | frontiersin.org |

This table is interactive. Click on headers to sort. Note: The BSAF for 1,3,7,8-TCDF is represented by the value for 2,3,7,8-TCDF from the study, as it is the key congener in that group. The value is an approximation based on graphical data presented in the source.

The study suggests that despite efficient elimination of dioxins and furans by H. diversicolor, this species can serve as an indicator for the bioavailability of these compounds from sediments into the broader polychaete community. frontiersin.org

Soil Bioavailability and Potential Inhalation Pathways (e.g., respirable soil particles)

In terrestrial environments, soil is the primary reservoir for 1,3,7,8-TCDF and other dioxin-like compounds. epa.gov Due to their strong adsorption to soil particles and low water solubility, these compounds are generally immobile and persist in the upper soil layers for long periods. epa.govnih.gov Human and ecological exposure to soil-bound contaminants can occur through several pathways, including direct ingestion, dermal contact, and the inhalation of contaminated dust particles.

While ingestion and dermal contact are often considered the primary routes of exposure to soil-bound dioxins, inhalation of respirable soil particles can be a significant pathway in specific scenarios, such as in areas with high soil contamination or in occupational settings. cdc.gov Dioxins exhibit a high partitioning ratio to ambient particulate matter, meaning they readily attach to dust and soil particles that can become airborne. cdc.gov

The bioavailability of 1,3,7,8-TCDF from ingested soil has been studied more extensively than from inhaled particles. The history of the soil contamination can affect bioavailability; for instance, TCDD from surface spraying was found to be more bioavailable than TCDD that had accumulated over a long period from industrial leakage. ca.gov Although specific quantitative data on the bioavailability of 1,3,7,8-TCDF via inhalation of soil particles is limited, the general principles of particle inhalation apply. Fine, respirable particles (<10 micrometers) can be inhaled and deposited deep within the lungs, providing a direct route for the absorption of associated contaminants into the bloodstream. Given the persistence and toxicity of 1,3,7,8-TCDF, the potential for exposure through contaminated dust remains a relevant environmental health consideration, particularly in contaminated industrial or residential sites. cdc.govepa.gov

Toxicological Research Perspectives on 1,3,7,8 Tetrachlorodibenzofuran

Comparative Toxicological Assessment with Dioxin-like Compounds

1,3,7,8-Tetrachlorodibenzofuran (1,3,7,8-TCDF) is a member of the polychlorinated dibenzofurans (PCDFs), a group of compounds that are structurally and toxicologically similar to polychlorinated dibenzo-p-dioxins (PCDDs) and certain polychlorinated biphenyls (PCBs). wikipedia.orgnih.gov These compounds are collectively known as "dioxin-like compounds" due to their shared mechanism of toxicity, which is mediated through the aryl hydrocarbon receptor (AhR). wikipedia.org

2,3,7,8-Tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) is the most potent and well-studied of the dioxin-like compounds and serves as the reference chemical for this class. researchgate.netwikipedia.org The toxicity of other dioxin-like compounds, including 1,3,7,8-TCDF, is typically expressed relative to TCDD. wikipedia.orgnih.gov TCDD is not intentionally manufactured but is an unintentional byproduct of various industrial and combustion processes. wikipedia.orgepa.gov Its toxic effects are extensive, impacting nearly all organ systems in animal studies and include developmental toxicity, immunotoxicity, reproductive toxicity, and carcinogenicity. researchgate.netwikipedia.orgepa.gov The shared structural similarities and toxicological effects between TCDD and other dioxin-like compounds, such as 1,3,7,8-TCDF, form the basis for their comparative assessment. researchgate.net

To assess the risk posed by complex mixtures of dioxin-like compounds found in the environment, the Toxicity Equivalency Factor (TEF) methodology is employed. wikipedia.orgnih.gov This approach uses a scaling factor to express the toxicity of individual congeners in terms of an equivalent amount of TCDD. wikipedia.orgornl.gov By definition, TCDD is assigned a TEF of 1.0. nih.govornl.gov

The TEF for 1,3,7,8-TCDF has been established through a scientific consensus process, primarily led by the World Health Organization (WHO), based on a comprehensive review of toxicological data. cdc.gov The currently accepted TEF for 1,3,7,8-TCDF for mammals is 0.1, indicating that it is considered to be one-tenth as toxic as TCDD. nih.govcdc.gov

The application of TEFs involves multiplying the concentration of each dioxin-like congener in a mixture by its respective TEF to obtain the Toxic Equivalency (TEQ). wikipedia.orgornl.gov The sum of the TEQs for all congeners provides a single value that represents the total TCDD-like toxicity of the mixture. wikipedia.org This TEQ value is then used for risk assessment and regulatory purposes. wikipedia.orgnih.gov

Table 1: WHO 2005 Toxicity Equivalency Factors (TEFs) for select Polychlorinated Dibenzofurans (PCDFs)

| Compound | TEF |

|---|---|

| 2,3,7,8-Tetrachlorodibenzofuran (B131793) (TCDF) | 0.1 |

| 1,2,3,7,8-Pentachlorodibenzofuran (PeCDF) | 0.03 |

| 2,3,4,7,8-Pentachlorodibenzofuran (PeCDF) | 0.3 |

| 1,2,3,4,7,8-Hexachlorodibenzofuran (HxCDF) | 0.1 |

| 1,2,3,6,7,8-Hexachlorodibenzofuran (HxCDF) | 0.1 |

| 1,2,3,7,8,9-Hexachlorodibenzofuran (HxCDF) | 0.1 |

| 2,3,4,6,7,8-Hexachlorodibenzofuran (HxCDF) | 0.1 |

| 1,2,3,4,6,7,8-Heptachlorodibenzofuran (HpCDF) | 0.01 |

| 1,2,3,4,7,8,9-Heptachlorodibenzofuran (HpCDF) | 0.01 |

| Octachlorodibenzofuran (OCDF) | 0.0003 |

Data sourced from the World Health Organization (2005).

The potencies of dioxin-like compounds are congener-specific and are largely determined by their molecular structure. wikipedia.orgoup.com Structure-activity relationships (SARs) have been established to understand how the number and position of chlorine atoms on the dibenzofuran (B1670420) molecule influence its biological activity. tandfonline.comnih.gov

A key determinant of the toxic potency of polychlorinated dibenzofurans is the presence of chlorine atoms in the lateral positions (2, 3, 7, and 8). wikipedia.org For a dibenzofuran to exhibit significant dioxin-like toxicity, it must be substituted with chlorine at a minimum of three of these four lateral positions. The presence of chlorine atoms at these lateral positions contributes to the planarity of the molecule, which is a crucial factor for high-affinity binding to the AhR. researchgate.net

Studies on various congeners have shown that the position of chlorine substituents has a more significant impact on the rate of biological activity than the total number of chlorine atoms. nih.gov The electronic effects of the chlorination pattern are thought to be a primary factor influencing the ability of these compounds to be oxidized and exert their toxic effects. nih.gov

Congener-Specific Potency and Structure-Activity Relationships (SARs)

Molecular and Cellular Mechanisms of Action

The toxic effects of 1,3,7,8-TCDF and other dioxin-like compounds are mediated through their interaction with the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. pnas.orgyoutube.com In its inactive state, the AhR resides in the cytoplasm as part of a protein complex. youtube.comfrontiersin.org

Upon binding of a ligand like 1,3,7,8-TCDF, the AhR undergoes a conformational change, leading to its dissociation from the chaperone proteins. youtube.comspandidos-publications.com The activated AhR then translocates to the nucleus, where it forms a heterodimer with the AhR nuclear translocator (ARNT). pnas.orgspandidos-publications.com This AhR-ARNT complex then binds to specific DNA sequences known as dioxin-responsive elements (DREs) or xenobiotic-responsive elements (XREs) in the promoter regions of target genes. frontiersin.orgspandidos-publications.com This binding initiates the transcription of a battery of genes, including those encoding for xenobiotic-metabolizing enzymes like cytochrome P450 1A1 (CYP1A1). pnas.orgnih.gov The altered gene expression ultimately leads to the diverse toxic responses associated with dioxin-like compounds. researchgate.netpnas.org

Table 2: Mentioned Compound Names

| Compound Name |

|---|

| This compound (1,3,7,8-TCDF) |

| 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) |

| Polychlorinated dibenzofurans (PCDFs) |

| Polychlorinated dibenzo-p-dioxins (PCDDs) |

| Polychlorinated biphenyls (PCBs) |

| 1,2,3,7,8-Pentachlorodibenzofuran (1,2,3,7,8-PeCDF) |

| 2,3,4,7,8-Pentachlorodibenzofuran (2,3,4,7,8-PeCDF) |

| 1,2,3,4,7,8-Hexachlorodibenzofuran (1,2,3,4,7,8-HxCDF) |

| 1,2,3,6,7,8-Hexachlorodibenzofuran (1,2,3,6,7,8-HxCDF) |

| 1,2,3,7,8,9-Hexachlorodibenzofuran (1,2,3,7,8,9-HxCDF) |

| 2,3,4,6,7,8-Hexachlorodibenzofuran (2,3,4,6,7,8-HxCDF) |

| 1,2,3,4,6,7,8-Heptachlorodibenzofuran (1,2,3,4,6,7,8-HpCDF) |

| 1,2,3,4,7,8,9-Heptachlorodibenzofuran (1,2,3,4,7,8,9-HpCDF) |

| Octachlorodibenzofuran (OCDF) |

| Aryl hydrocarbon receptor nuclear translocator (ARNT) |

Aryl Hydrocarbon Receptor (AhR) Activation Pathway

AhR as a Ligand-Activated Transcription Factor

The AhR is a cytosolic receptor that, in its inactive state, is part of a protein complex. mdpi.com Upon binding with a ligand such as TCDF, the receptor undergoes a conformational change, dissociates from its chaperone proteins, and translocates into the nucleus. mdpi.comresearchgate.net The AhR was first identified as the receptor for 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), a structurally similar and highly toxic compound. frontiersin.orgnih.gov A wide range of both synthetic and naturally occurring compounds have since been identified as AhR ligands. nih.gov

AhR Nuclear Translocator (ARNT) Interactions

Once in the nucleus, the activated AhR forms a heterodimer with the AhR Nuclear Translocator (ARNT). frontiersin.orgnih.govfrontiersin.org This AhR-ARNT complex is the transcriptionally active form that binds to specific DNA sequences known as dioxin response elements (DREs) or xenobiotic response elements (XREs) located in the promoter regions of target genes. researchgate.netfrontiersin.org This binding initiates the transcription of a battery of genes, including those involved in xenobiotic metabolism. frontiersin.orgnih.gov

Gene Expression Alterations and Transcriptional Regulation

The binding of the AhR-ARNT complex to DREs leads to significant changes in gene expression. frontiersin.orgnih.gov A primary and well-characterized response is the induction of cytochrome P450 enzymes, particularly CYP1A1 and CYP1B1, which are involved in the metabolism of foreign compounds. frontiersin.orgpeerj.com However, the transcriptional regulation by AhR is not limited to metabolic enzymes. Studies have shown that AhR activation can affect the expression of a multitude of genes involved in various cellular processes, including cell growth, differentiation, and apoptosis. researchgate.netmdpi.com For instance, exposure to TCDD, a potent AhR agonist, has been shown to alter the expression of microRNAs (miRs), which in turn can regulate a wide range of physiological pathways. nih.govnih.gov Some of these miRs contain DREs in their promoters, indicating direct regulation by the AhR. nih.govnih.gov

Metabolic Dysregulation Pathways

Exposure to 1,3,7,8-TCDF and related compounds can lead to significant disruptions in metabolic homeostasis, affecting lipid, amino acid, and carbohydrate metabolism. These perturbations are often linked to the activation of the AhR and subsequent downstream signaling events.

Impact on Lipid Metabolism (e.g., hepatic steatosis, ROS/AMPK/CD36 signaling)

A prominent effect of TCDF and other dioxin-like compounds is the development of hepatic steatosis, or fatty liver, characterized by the accumulation of lipids in liver cells. nih.govresearchgate.netcancer.gov This is a result of multiple disruptions in lipid metabolism, including:

Increased Fatty Acid Uptake: AhR activation can enhance the uptake of dietary fats by the liver. nih.gov

Inhibition of Fatty Acid Oxidation: The breakdown of fatty acids for energy can be suppressed. researchgate.net

Repression of VLDL Secretion: The export of very low-density lipoproteins (VLDL), which transport fats from the liver, can be inhibited. cancer.gov

Recent research has highlighted the role of the ROS/AMPK/CD36 signaling pathway in TCDD-induced hepatic steatosis. oup.comnih.govmedsci.cn Exposure to TCDD increases the production of reactive oxygen species (ROS), which in turn activates AMP-activated protein kinase (AMPK). oup.comnih.gov Activated AMPK then upregulates the expression of CD36, a fatty acid translocase, leading to increased fatty acid uptake and lipid accumulation in hepatocytes. oup.comnih.govmedsci.cn

Table 1: Effects of TCDD on Lipid Metabolism

| Metabolic Process | Effect of TCDD Exposure | Key Mediators |

|---|---|---|

| Hepatic Lipid Accumulation | Increase | AhR, Dietary Fats |

| Fatty Acid Oxidation | Decrease | AhR |

| VLDL Secretion | Decrease | AhR |

| Fatty Acid Uptake | Increase | ROS, AMPK, CD36 |

Amino Acid and Carbohydrate Metabolic Perturbations

Based on a review of available scientific literature, there is a significant lack of detailed toxicological research specifically focused on the compound This compound (1,3,7,8-TCDF) corresponding to the specific sections and subsections of the requested article outline.

The vast majority of existing research on tetrachlorinated dibenzofurans and related compounds focuses on the most toxic and well-studied isomer, 2,3,7,8-Tetrachlorodibenzofuran (2,3,7,8-TCDF) , and the related dioxin, 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) . While these compounds share structural similarities, their toxicological potencies and mechanisms can differ significantly.

Due to the strict requirement to focus solely on this compound and the absence of specific data for this particular compound in the requested areas, it is not possible to generate a scientifically accurate and thorough article that adheres to the provided outline.

Immunomodulatory Mechanisms

Toxicokinetics and Biotransformation Pathways

This compound (1,3,7,8-TCDF) is a member of the polychlorinated dibenzofuran (PCDF) family of compounds. wikipedia.org These compounds are not produced commercially but are formed as unintentional byproducts in various industrial and combustion processes. wikipedia.org The toxicokinetics of these compounds, which describes their absorption, distribution, metabolism, and excretion, are crucial for understanding their potential for causing adverse health effects.

The absorption of 1,3,7,8-TCDF can occur through various routes of exposure, including ingestion, dermal contact, and inhalation. Studies on related compounds provide insights into these processes.

Absorption:

Oral: High absorption of 2,3,7,8-tetrachlorodibenzofuran (2,3,7,8-TCDF), a closely related isomer, has been reported in rats following oral administration. nih.gov For instance, in male Fischer-344 rats, 90% of a single gavage dose of 2,3,7,8-TCDF was absorbed. nih.gov

Dermal: Dermal absorption is also a significant route of exposure. In a study with male Fischer-344 rats, 49% of a dose of ¹⁴C-labeled 2,3,7,8-TCDF was absorbed through the skin over a three-day period. nih.gov The absorption of these compounds can be influenced by the medium in which they are present. For the related compound 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), dermal absorption from soil is significantly lower than when it is in a neat form. nih.gov

Inhalation: While specific data for 1,3,7,8-TCDF is limited, studies on TCDD suggest that inhalation can be an important route for systemic absorption of dioxin-like compounds. nih.gov

Distribution: Once absorbed, 1,3,7,8-TCDF, like other lipophilic (fat-loving) compounds, tends to distribute to and accumulate in fatty tissues. The liver is also a primary site of distribution for these compounds. t3db.ca The distribution pattern is influenced by the specific congener. For TCDD, major tissue depots include the liver and adipose tissue. nih.gov

Excretion: The primary route of excretion for metabolites of TCDFs is through the bile into the feces. researchgate.net In studies with 2,3,7,8-TCDF, a significant portion of the administered dose was excreted in the bile as one or more metabolites within a few hours. nih.gov Urinary excretion is generally a minor pathway for these compounds. nih.gov

| Route of Administration | Absorption | Primary Excretion Route | Reference |

| Oral (gavage) | 90% | Biliary (feces) | nih.gov |

| Dermal | 49% (over 3 days) | Biliary (feces) | nih.gov |

The metabolism of 1,3,7,8-TCDF is a critical step that facilitates its excretion from the body. This process involves a series of enzymatic reactions, primarily categorized as Phase I and Phase II reactions.

Phase I Enzymes (Cytochrome P450): The initial step in the metabolism of TCDFs is typically an oxidation reaction catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. nih.gov These enzymes introduce a reactive group, such as a hydroxyl group, onto the TCDF molecule. The induction of specific CYP enzymes, particularly CYP1A1 and CYP1A2, is a well-known effect of exposure to dioxin-like compounds, including TCDFs and TCDD. nih.gov This induction occurs through the activation of the aryl hydrocarbon receptor (AhR). frontiersin.orgontosight.ai The binding of 1,3,7,8-TCDF to the AhR leads to a cascade of events that upregulates the expression of these enzymes. ontosight.ai This increased enzyme activity can enhance the metabolism of the compound itself.

Phase II Enzymes (e.g., UGT1A1): Following Phase I metabolism, the hydroxylated metabolites of 1,3,7,8-TCDF can undergo conjugation reactions, which are catalyzed by Phase II enzymes. These reactions increase the water solubility of the metabolites, facilitating their excretion. A key Phase II enzyme is UDP-glucuronosyltransferase 1A1 (UGT1A1), which is involved in the detoxification and excretion of a wide range of compounds. nih.gov Exposure to TCDD has been shown to be associated with increased expression and concentration of UGT1A1. nih.gov The hydroxylated TCDF metabolites are conjugated with molecules like glucuronic acid, forming glucuronide conjugates that can be more readily eliminated. t3db.ca

Research has focused on identifying the metabolites of TCDFs in various biological samples, primarily in animal models. In rats treated with 2,3,7,8-TCDF, several hydroxylated metabolites have been identified in the bile. acs.org These include:

1-hydroxy-2,3,7,8-tetrachlorodibenzofuran

4-hydroxy-2,3,7,8-tetrachlorodibenzofuran

3-hydroxy-2,4,7,8-tetrachlorodibenzofuran

These metabolites are typically found as conjugates, such as glucuronides. acs.org The identification of these specific metabolites helps in understanding the metabolic pathways and the potential for detoxification of 1,3,7,8-TCDF.

The elimination of 1,3,7,8-TCDF from the body is dependent on its rate of metabolism. Unmetabolized TCDFs are lipophilic and tend to persist in the body. The biological half-life, which is the time it takes for the concentration of a substance to decrease by half, can vary significantly depending on the species, the specific congener, and the dose.

For the related compound TCDD, the half-life in humans is estimated to be several years. researchgate.net However, in animal models, the half-lives can be much shorter. For example, in rats, the half-life of TCDD has been reported to be in the range of weeks to months. nih.gov The half-life of TCDD in children and adolescents has been observed to be shorter than in adults and is also dependent on the concentration in the body. nih.govnih.gov

Future Research Directions and Emerging Themes

Integrative Omics Approaches in Environmental Toxicology

The future of environmental toxicology for compounds like 1,3,7,8-TCDF lies in the use of integrative 'omics' technologies. These approaches, including transcriptomics, metagenomics, and proteomics, offer a holistic view of the biological impacts of this compound at the molecular level.

Transcriptomics involves the study of the complete set of RNA transcripts produced by an organism under specific conditions. For 1,3,7,8-TCDF, this can reveal which genes are turned on or off in response to exposure, providing insights into the mechanisms of toxicity. For instance, studies on the related compound 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) have utilized transcriptomics to identify changes in gene expression in the liver of exposed animals, revealing a complex network of affected pathways. nih.govnih.gov Future research will likely apply similar techniques to 1,3,7,8-TCDF to understand its specific gene regulatory effects. Single-cell transcriptomics is an emerging powerful tool that allows for the investigation of molecular events within individual cells, which can help to distinguish the responses of different cell types within a tissue. nih.gov

Metagenomics allows for the study of genetic material recovered directly from environmental samples. In the context of 1,3,7,8-TCDF, metagenomics can be used to identify and characterize microbial communities in contaminated soils and sediments that are capable of degrading this compound. This information is crucial for developing effective bioremediation strategies.

Proteomics , the large-scale study of proteins, can identify changes in protein expression and post-translational modifications following exposure to 1,3,7,8-TCDF. This can help to elucidate the functional consequences of the genomic and transcriptomic changes, providing a more complete picture of the toxicological pathways affected by the compound.

Advanced Modeling for Environmental Fate, Bioaccumulation, and Trophic Transfer

Predicting the long-term behavior of 1,3,7,8-TCDF in the environment is a key challenge. Advanced mathematical models are being developed to simulate its environmental fate, bioaccumulation in organisms, and transfer through food webs.

Environmental Fate Modeling: These models integrate data on the chemical's physical and chemical properties with environmental parameters to predict its distribution and persistence in air, water, soil, and sediment. rsc.orgca.gov For 1,3,7,8-TCDF, which is known to be persistent and can be transported over long distances, such models are essential for assessing the geographic extent of contamination. wikipedia.org

Bioaccumulation Modeling: 1,3,7,8-TCDF is lipophilic, meaning it accumulates in the fatty tissues of organisms. wikipedia.orgnih.gov Bioaccumulation models are used to predict the concentration of the compound in various species based on their exposure levels and physiological characteristics. oup.comnih.gov These models have shown that factors beyond just the lipid content of an organism, such as its specific diet, are important for accurately predicting bioaccumulation. oup.com For example, studies have shown that 1,3,7,8-TCDF can accumulate to high levels in certain fish and aquatic invertebrates. oup.comfrontiersin.org

Trophic Transfer Modeling: These models focus on how 1,3,7,8-TCDF moves up the food chain, from lower trophic level organisms to predators. This is particularly important for assessing the risk to top predators, including humans, who may consume contaminated fish or wildlife. nih.gov

| Research Area | Key Findings/Future Directions | Relevant Organisms |

| Environmental Fate | Development of models to predict persistence and long-range transport. rsc.orgca.govwikipedia.org | - |

| Bioaccumulation | Models incorporating species-specific dietary habits for more accurate predictions. oup.comnih.gov High accumulation observed in aquatic life. oup.comfrontiersin.org | Fish, Invertebrates |

| Trophic Transfer | Modeling the movement of 1,3,7,8-TCDF through aquatic and terrestrial food webs to assess risk to top predators. nih.gov | Mink, Predatory Fish |

Development and Optimization of Novel Bioremediation Strategies

Cleaning up environments contaminated with 1,3,7,8-TCDF is a significant challenge due to its persistence. Researchers are actively exploring and optimizing novel bioremediation strategies that use biological organisms to break down or detoxify the compound.

Microbial Degradation: A promising approach involves the use of microorganisms, such as bacteria and fungi, that can degrade chlorinated compounds. mdpi.comneptjournal.com Some studies have identified specific bacterial strains capable of breaking down dioxin-like compounds under both aerobic and anaerobic conditions. frontiersin.orgnih.gov Future research will focus on optimizing the conditions for these microbes to enhance their degradation efficiency and on identifying new, more robust strains. nih.gov

Phytoremediation: This strategy uses plants to remove, contain, or render harmless environmental contaminants. mdpi.com While research in this area for 1,3,7,8-TCDF is still in its early stages, it holds potential for in-situ remediation of contaminated soils.

Enzymatic Degradation: Ligninolytic fungi produce powerful enzymes that have been shown to degrade a wide range of pollutants, including dioxins. neptjournal.comvu.nl Researchers are working to isolate and characterize these enzymes and to develop enzymatic treatment systems for contaminated water and soil. vu.nl

Elucidating Complex Interplays in Toxicological Responses and Mixtures

In the real world, organisms are exposed to a complex mixture of chemicals, not just 1,3,7,8-TCDF alone. A critical area of future research is to understand how this compound interacts with other pollutants to affect organisms.

Studies have shown that the combined effects of chemical mixtures can be additive, synergistic (greater than the sum of the individual effects), or antagonistic (less than the sum). nih.gov For thyroid-hormone-disrupting chemicals, which include dioxin-like compounds, evidence suggests the potential for dose-dependent additivity or synergism. nih.gov This means that the risk from exposure to a mixture of such chemicals could be underestimated if only the effects of individual compounds are considered.

Future research will employ advanced statistical and toxicological methods to:

Identify and quantify the interactive effects of 1,3,7,8-TCDF with other common environmental contaminants like polychlorinated biphenyls (PCBs) and other dioxins.

Develop models that can predict the toxicity of complex chemical mixtures found in the environment.

Understand the molecular mechanisms underlying these interactive effects.

Understanding Low-Dose Effects and Thresholds in Environmental Systems

A major area of concern and ongoing research is the potential for adverse health effects from long-term, low-dose exposure to 1,3,7,8-TCDF and other endocrine-disrupting chemicals. researchgate.netnih.gov The traditional toxicological principle of "the dose makes the poison" is being challenged by findings of non-monotonic dose-response curves, where low doses can cause significant effects that are not observed at higher doses. nih.gov

For 1,3,7,8-TCDF, future research will focus on:

Q & A

Q. What analytical methods are recommended for detecting 1,3,7,8-tetrachlorodibenzofuran in environmental samples?

High-resolution gas chromatography coupled with mass spectrometry (HRGC/HRMS) is the gold standard for detecting chlorinated dibenzofurans. EPA Methods 8280B and 8290A are validated for quantifying these compounds in complex matrices like sediments and biological tissues. Standards such as 2,3,7,8-tetrachlorodibenzofuran (TCDF) are prepared in toluene or nonane-based solutions at concentrations of 10–50 µg/mL for calibration . Isotope-labeled analogs (e.g., -TCDF) are critical for correcting matrix effects during quantification .

Q. How does this compound persist in the environment, and what factors influence its mobility?

The compound’s persistence is linked to its low vapor pressure ( mm Hg) and high lipophilicity (), favoring adsorption to organic carbon in soils and sediments . In aquatic systems, it binds to particulate matter, with bioaccumulation observed in benthic organisms. Hydroxyl radical-mediated degradation in the atmosphere is slow, with an estimated half-life of 4–12 days, but particulate-phase transport dominates its environmental mobility .

Q. What are the standard protocols for preparing this compound reference materials?

Certified reference materials (CRMs) are typically solubilized in toluene or 10% toluene/nonanol mixtures at 50 µg/mL to ensure stability. For isotopic dilution, -labeled TCDF (317.84 g/mol) is used to match the retention time and ionization efficiency of the native compound. Quality control requires verification via triple-quadrupole MS/MS to confirm purity and absence of co-eluting isomers .

Advanced Research Questions

Q. How can metabolomics elucidate the hepatic toxicity of this compound?

Targeted metabolomics in murine models revealed that TCDF exposure (10 µg/kg/day for 28 days) disrupts lipid metabolism, inducing hepatic steatosis. Key biomarkers include elevated triglycerides, free fatty acids, and downregulation of PPARα signaling. LC-MS-based lipidomics combined with transcriptomic analysis (e.g., RNA-seq) can identify pathway-specific perturbations .

Q. What experimental designs address contradictions in dermal absorption data for chlorinated dibenzofurans?

Conflicting absorption rates (e.g., 5% vs. <1% in rat models) may arise from dose-dependent solubility or vehicle effects (e.g., toluene vs. nonanol). A factorial design varying dose (0.1–1 ppm), solvent polarity, and exposure duration (6–24 hrs) is recommended. Radiolabeled -TCDF enables precise quantification of systemic distribution via scintillation counting .

Q. How does high-temperature photolysis enhance the degradation of this compound compared to thermal treatment?

Solar-driven photolysis at 300–400°C achieves >90% degradation of TCDF via C-Cl bond cleavage, forming less chlorinated byproducts. In contrast, purely thermal treatment at 500°C generates toxic PICs (products of incomplete combustion), such as trichlorobiphenyls. Photolytic reactors using xenon lamps simulate solar spectra to optimize wavelength-specific degradation .

Q. What strategies improve the specificity of immunoassays for this compound in complex matrices?

Monoclonal antibodies (e.g., S2B1) targeting non-ortho-substituted congeners reduce cross-reactivity with co-planar PCBs or dioxins. Competitive ELISA formats using TCDF-hapten conjugates and pre-treatment steps (e.g., acid silica gel cleanup) minimize matrix interference. Validation against HRGC/HRMS data ensures assay reliability .

Q. How do sediment core analyses resolve historical contamination trends of this compound in dredged environments?

Stratigraphic sampling combined with dating quantifies temporal accumulation. Principal component analysis (PCA) of organic carbon content, grain size, and TCDF concentrations (pg/g dry weight) identifies anthropogenic vs. natural sources. For example, dredging in the Houston Ship Channel increased TCDF levels by resuspending legacy contaminants .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.